2-Chloro-7-fluoroquinoline-3-methanol
Description
Historical Context and Evolution of Quinoline-Based Scaffolds in Drug Discovery
The story of quinoline (B57606) in medicine begins with the isolation of quinine (B1679958) from the bark of the Cinchona tree in the 17th century, which became the first effective treatment for malaria. This natural product laid the groundwork for the development of synthetic antimalarial drugs in the 20th century, such as chloroquine (B1663885) and mefloquine, which are structurally based on the quinoline core.
A significant evolution of the quinoline scaffold was the development of quinolone and subsequently fluoroquinolone antibiotics. The discovery of nalidixic acid in 1962 marked the beginning of the quinolone class of antibiotics. nih.gov The subsequent addition of a fluorine atom to the quinoline ring, typically at the 6-position, and other modifications led to the creation of the highly successful fluoroquinolone class, which includes widely used drugs like ciprofloxacin (B1669076) and levofloxacin. nih.gov These synthetic agents expanded the utility of the quinoline scaffold far beyond its antimalarial origins, establishing it as a cornerstone in the fight against bacterial infections by targeting bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov Beyond infectious diseases, quinoline derivatives have been investigated for a multitude of other therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities, highlighting the enduring relevance of this scaffold in drug discovery. nih.govacs.org
Rationale for Investigating Halogenated Quinolines and Methanol (B129727) Derivatives in Chemical Research
The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties.
Fluorine: The substitution of hydrogen with a fluorine atom can significantly alter a molecule's electronic properties, pKa, metabolic stability, and lipophilicity. Fluorine's high electronegativity can influence binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and thereby increase the drug's half-life. In the context of quinolines, a fluorine atom, particularly at the 7-position, is a common feature in many fluoroquinolone antibiotics, contributing to their potent antibacterial activity.
The methanol group (-CH₂OH) at the 3-position of the quinoline ring serves as a versatile functional handle. As a primary alcohol, it is a hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological receptors. This functional group can also be a site for further chemical modification, for example, through esterification or etherification, to create prodrugs or to fine-tune the molecule's pharmacokinetic profile. The reduction of a 3-formyl group to a 3-methanol group is a common synthetic transformation that can alter the compound's polarity and biological activity. nih.gov
Overview of Research Trajectories for 2-Chloro-7-fluoroquinoline-3-methanol and Related Compounds
While specific published research focusing exclusively on this compound is limited, its research trajectory can be reliably inferred from established synthetic methodologies and the known activities of related compounds. The primary path for its synthesis involves a two-step process starting from a suitably substituted acetanilide (B955).
Synthesis Pathway: The most common and efficient method for constructing the 2-chloro-quinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction. niscpr.res.innih.govchemijournal.com
Vilsmeier-Haack Cyclization: The synthesis would begin with N-(3-fluorophenyl)acetamide. This starting material is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to induce a cyclization reaction, which regioselectively yields the intermediate, 2-chloro-7-fluoroquinoline-3-carbaldehyde. niscpr.res.in
Reduction: The resulting aldehyde is then reduced to the primary alcohol. This reduction can be readily achieved using standard reducing agents such as sodium borohydride (B1222165), often in an alcohol-based solvent like methanol or ethanol (B145695). nih.gov This straightforward transformation converts the 3-formyl group into the desired 3-methanol group, yielding the final product, this compound.
Table 1: Inferred Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Vilsmeier-Haack Cyclization | N-(3-fluorophenyl)acetamide | POCl₃, DMF | 2-chloro-7-fluoroquinoline-3-carbaldehyde |
| 2 | Reduction | 2-chloro-7-fluoroquinoline-3-carbaldehyde | NaBH₄, Methanol | This compound |
Future Research Directions: Given its structural features, research on this compound would likely explore its potential as a versatile intermediate for synthesizing more complex molecules or as a biologically active agent itself. The presence of the reactive 2-chloro position allows for nucleophilic substitution to introduce various amines, thiols, or other groups. niscpr.res.in The 3-methanol group can be derivatized to form esters or ethers. These modifications would generate a library of novel compounds for screening in various biological assays, including:
Anticancer Activity: Many halogenated quinolines have demonstrated cytotoxic effects against various cancer cell lines. acs.orgrsc.orgresearchgate.net
Antibacterial Activity: Building upon the legacy of fluoroquinolones, new derivatives are constantly being explored for activity against drug-resistant bacteria. nih.gov
Anti-inflammatory and Other Activities: The quinoline scaffold is known for a broad range of pharmacological effects, and new derivatives are often screened for multiple biological activities. biointerfaceresearch.com
In essence, this compound represents a promising, albeit underexplored, building block in medicinal chemistry. Its synthesis is accessible through well-established methods, and its structure combines the key features of halogenation and a versatile functional group, making it a prime candidate for future drug discovery and development programs.
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-7-fluoroquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMIFKLCBDXFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CO)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640645 | |
| Record name | (2-Chloro-7-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017429-31-0 | |
| Record name | (2-Chloro-7-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 7 Fluoroquinoline 3 Methanol and Its Structural Analogs
Synthesis of Key Precursors: 2-Chloro-7-fluoroquinoline-3-carbaldehyde
The primary precursor for the target methanol (B129727) compound is 2-Chloro-7-fluoroquinoline-3-carbaldehyde. Its synthesis is most commonly achieved through electrophilic cyclization reactions, with the Vilsmeier-Haack reaction being a prominent and efficient method.
Vilsmeier-Haack Reaction Protocols for Quinoline (B57606) Carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent cyclization of electron-rich aromatic compounds to form aldehydes. semanticscholar.orgijsr.net In the synthesis of 2-chloro-3-formylquinolines, the process typically begins with an appropriately substituted N-arylacetamide. chemijournal.com For the target compound, this would be N-(3-fluorophenyl)acetamide.
The reaction involves treating the acetanilide (B955) with the Vilsmeier reagent, which is generated in situ from a mixture of a formamide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemijournal.com The acetanilide undergoes cyclization under these conditions to yield the desired 2-chloro-3-formylquinoline derivative. chemijournal.com The reaction is generally heated for several hours to ensure completion. ijsr.netchemijournal.com The presence of electron-donating groups on the N-arylacetamide can facilitate the cyclization, leading to good yields. After the reaction, the mixture is typically poured into ice water to precipitate the product, which can then be purified by recrystallization. ijsr.net
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| Substituted N-arylacetamide | DMF, POCl₃ | Cooling to 0-5°C, then refluxing for 4-10 hours at 80-90°C | Substituted 2-chloro-3-formylquinoline |
| Substituted acetophenone (B1666503) oxime | DMF, POCl₃ | Heating at 60°C for 16 hours | Substituted 2-chloroquinoline-3-carbaldehyde (B1585622) |
Alternative Synthetic Routes to 2-Chloro-7-fluoroquinoline-3-carbaldehyde
While the Vilsmeier-Haack reaction is a primary route, alternative methods for synthesizing 2-chloroquinoline-3-carbaldehydes exist. One such approach involves a modification of the Vilsmeier-Haack protocol by using phosphorus pentachloride (PCl₅) instead of phosphorus oxychloride. rsc.org This method has been reported to produce 2-chloro-3-formylquinolines in good yields when using specific molar equivalents of PCl₅ and DMF with the corresponding acetanilide at elevated temperatures. rsc.org
Another synthetic strategy involves the oxidation of the corresponding alcohol, (2-chloroquinolin-3-yl)methanol (B155800), to the aldehyde. semanticscholar.org This represents a reverse of the final step in the synthesis of the title compound and can be a viable route if the alcohol precursor is readily accessible through other means.
Reduction Methodologies for Conversion to 2-Chloro-7-fluoroquinoline-3-methanol
Once the 2-Chloro-7-fluoroquinoline-3-carbaldehyde precursor is obtained, the final step is the reduction of the C-3 carbaldehyde group to a hydroxymethyl (methanol) group. This transformation can be accomplished using various reduction techniques, including catalytic hydrogenation and selective chemical reducing agents.
Catalytic Reduction Approaches for C-3 Carbaldehyde to Methanol Transformation
Catalytic hydrogenation is a widely used method for the reduction of aldehydes to primary alcohols. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of quinoline derivatives, heterogeneous catalysts such as palladium on carbon (Pd/C) are often employed. nih.govnih.gov The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen. This method is effective for selectively reducing the aldehyde group while preserving the aromatic quinoline ring system. nih.gov Cobalt-based catalysts have also been developed for the heterogeneous hydrogenation of aldehydes to primary alcohols. nih.gov
Selective Reducing Agents for Hydroxymethyl Formation at Quinoline C-3
For a more convenient laboratory-scale synthesis, selective chemical reducing agents are frequently used. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of aldehydes to alcohols. rsc.org It is a mild reducing agent that selectively reduces the carbonyl group of the aldehyde without affecting other reducible functional groups that might be present on the quinoline core, such as the chloro-substituent or the aromatic rings. rsc.org The reaction is typically performed in a protic solvent like methanol or ethanol (B145695) at room temperature, offering a straightforward and high-yielding route to the desired (2-chloroquinolin-3-yl)methanol product. rsc.org
| Starting Aldehyde | Reducing Agent | Solvent | Product |
|---|---|---|---|
| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium borohydride (NaBH₄) | Methanol | Corresponding alcohol |
Derivatization Strategies from the 2-Chloro-7-fluoroquinoline (B1453109) Core Structure
The 2-chloro-7-fluoroquinoline core structure, present in both the carbaldehyde and methanol forms, serves as a versatile scaffold for further chemical modifications. The reactivity of this system is primarily centered around two key positions: the C-2 chloro group and the C-3 substituent (formyl or hydroxymethyl).
The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SₙAr). mdpi.commdpi.comresearchgate.net This allows for the introduction of a wide array of functional groups by reacting the quinoline with various nucleophiles. For example, amines, thiols, and azides can displace the chloride to form new C-N, C-S, and C-N bonds, respectively. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to introduce alkynyl groups at this position. rsc.org
The formyl group at C-3 is a highly reactive handle for numerous transformations. It readily undergoes condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and α,β-unsaturated systems, respectively. rsc.orgnih.gov These intermediates can then be used in multicomponent reactions to construct more complex, fused heterocyclic systems such as pyrazolo[3,4-b]quinolines, thiazolidinones, and pyranopyrazoles. rsc.orgnih.gov Palladium-catalyzed tandem reactions involving the 2-chloro and 3-formyl groups with isocyanides have also been developed to create diverse quinoline derivatives in a one-pot procedure. researchgate.net These derivatization strategies highlight the synthetic utility of the 2-chloro-7-fluoroquinoline core in generating a broad library of complex heterocyclic molecules. researchgate.net
Nucleophilic Substitution Reactions at C-2 Chlorine Position
The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution, providing a versatile handle for the introduction of various functional groups. This reactivity allows for the synthesis of a wide array of structural analogs with potentially diverse chemical and biological properties. The electron-withdrawing nature of the quinoline nitrogen atom facilitates nucleophilic attack at this position.
A variety of nucleophiles can be employed to displace the C-2 chlorine atom. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of 2-aminoquinolines, 2-alkoxyquinolines, and 2-thioquinolines, respectively. For instance, reaction with primary or secondary amines can introduce substituted amino groups, which is a common strategy in the development of bioactive molecules.
Table 1: Examples of Nucleophilic Substitution at the C-2 Position
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | R-NH₂ (e.g., Aniline) | 2-Aminoquinoline derivative |
| Alkoxide | NaOR (e.g., Sodium methoxide) | 2-Alkoxyquinoline derivative |
| Thiolate | NaSR (e.g., Sodium thiophenoxide) | 2-Thioquinoline derivative |
The reaction conditions for these substitutions typically involve heating the 2-chloroquinoline (B121035) substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.
Modifications at the C-7 Fluorine Position and Quinolone Ring
The fluorine atom at the C-7 position of the quinoline ring can also undergo nucleophilic aromatic substitution, although generally under more forcing conditions compared to the C-2 chlorine. The high electronegativity of fluorine makes the C-7 position electron-deficient and thus susceptible to attack by strong nucleophiles. This substitution provides another avenue for structural diversification of the quinoline scaffold.
Common nucleophiles for the displacement of the C-7 fluorine include amines, particularly cyclic amines like piperazine (B1678402) and morpholine, which are frequently incorporated into fluoroquinolone antibacterial agents. ijpsjournal.com The reaction typically requires high temperatures and a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
Table 2: Representative Nucleophilic Substitutions at the C-7 Fluorine Position
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Cyclic Amine | Piperazine | 7-Piperazinylquinoline derivative |
| Cyclic Amine | Morpholine | 7-Morpholinylquinoline derivative |
| Alkoxide | NaOR | 7-Alkoxyquinoline derivative |
Beyond simple substitution at the C-7 position, modifications to the quinolone ring itself can be achieved, although this often involves a de novo synthesis starting from a differently substituted aniline (B41778) precursor.
Transformations of the C-3 Methanol Functional Group
The C-3 methanol group of this compound is a versatile functional handle that can be readily transformed into other functionalities, allowing for the synthesis of a variety of derivatives. Key transformations include oxidation, esterification, and etherification.
Oxidation: The primary alcohol of the C-3 methanol group can be oxidized to the corresponding aldehyde, 2-chloro-7-fluoroquinoline-3-carbaldehyde. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this purpose. More environmentally friendly methods may utilize catalytic systems with oxidants like hydrogen peroxide. nih.gov
Esterification: The alcohol can be readily converted to esters through reaction with acid chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to act as a proton scavenger. libretexts.org This reaction allows for the introduction of a wide range of acyl groups at the C-3 position.
Etherification: Ethers can be synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com Strong bases such as sodium hydride (NaH) are often used to generate the alkoxide. This method allows for the introduction of various alkyl or aryl groups through an ether linkage.
Table 3: Transformations of the C-3 Methanol Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | PCC, Dess-Martin Periodinane | Aldehyde (-CHO) |
| Esterification | RCOCl, Pyridine | Ester (-OC(O)R) |
Microwave-Assisted and Green Chemistry Approaches in Fluoroquinoline Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. Microwave-assisted synthesis and green chemistry principles have been successfully applied to the synthesis of quinoline and fluoroquinolone derivatives. tandfonline.cominnovareacademics.intandfonline.com
Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and often improve product purity in the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction. researchgate.net The rapid and uniform heating provided by microwaves can accelerate the cyclization and formylation steps, leading to a more efficient process compared to conventional heating methods. acs.org
Green chemistry approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. For quinoline synthesis, this includes the use of water as a solvent, solvent-free reaction conditions, and the use of reusable catalysts. tandfonline.comresearchgate.net For example, catalyst-free, one-pot multi-component reactions in ethanol under microwave irradiation have been developed for the synthesis of quinoline derivatives. tandfonline.com These methods reduce the generation of hazardous waste and are more energy-efficient, aligning with the principles of sustainable chemistry. The application of these green methodologies to the synthesis of this compound and its analogs offers a more environmentally responsible alternative to traditional synthetic routes.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 7 Fluoroquinoline 3 Methanol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Chloro-7-fluoroquinoline-3-methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.
The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents (chloro, fluoro, and methanol groups). The aromatic region would likely display a complex pattern of doublets and doublets of doublets due to proton-proton and proton-fluorine couplings. The methylene protons adjacent to the hydroxyl group would typically appear as a singlet or a doublet if coupled to the hydroxyl proton, and its chemical shift would be in the range of 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
Illustrative ¹H NMR Data for a Substituted Quinoline Methanol Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~8.20 | s | - |
| H-5 | ~7.90 | dd | J = 9.0, 2.5 |
| H-6 | ~7.50 | ddd | J = 9.0, 9.0, 2.5 |
| H-8 | ~7.60 | dd | J = 9.0, 5.0 |
| CH₂ | ~4.80 | s | - |
Note: This data is a hypothetical representation for illustrative purposes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their chemical environment, including the effects of the halogen substituents.
The spectrum would show signals for the nine carbon atoms of the quinoline ring and one for the methanol group. The carbon atoms directly bonded to the chlorine and fluorine atoms (C-2 and C-7) would exhibit characteristic shifts, and the C-F coupling would be observable for C-7 and adjacent carbons. The carbon of the methanol group (CH₂OH) would appear in the aliphatic region, typically around 60 ppm.
Illustrative ¹³C NMR Data for a Substituted Quinoline Methanol Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~152.0 |
| C-3 | ~130.0 |
| C-4 | ~138.0 |
| C-4a | ~128.0 |
| C-5 | ~125.0 (d, JC-F) |
| C-6 | ~120.0 (d, JC-F) |
| C-7 | ~163.0 (d, JC-F) |
| C-8 | ~115.0 (d, JC-F) |
| C-8a | ~148.0 |
Note: This data is a hypothetical representation for illustrative purposes. 'd' indicates a doublet due to carbon-fluorine coupling.
Advanced NMR Techniques for Conformational Analysis
Advanced, multi-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the three-dimensional structure and conformational preferences of molecules in solution. For this compound, NOESY experiments would reveal through-space interactions between protons that are in close proximity.
A NOESY spectrum would show cross-peaks between protons that are spatially close, irrespective of their bonding connectivity. For instance, correlations between the methylene protons of the methanol group and the H-4 proton on the quinoline ring would provide insights into the preferred orientation of the methanol substituent relative to the ring. This information is vital for understanding the molecule's shape and potential interactions with biological targets.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₀H₇ClFNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Illustrative HRMS Data
| Ion | Calculated m/z | Observed m/z |
|---|
Note: This data is a hypothetical representation for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is widely used for the analysis of complex mixtures, for purity determination, and for quantitative analysis.
In the context of this compound, an LC-MS method would be developed to assess the purity of a synthesized sample. The liquid chromatography step would separate the target compound from any impurities or starting materials. The mass spectrometer would then detect the eluting compounds, providing their molecular weights. By monitoring the ion corresponding to the [M+H]⁺ of this compound, its retention time and purity can be determined. Tandem mass spectrometry (LC-MS/MS) could further be employed to analyze the fragmentation patterns of the parent ion, providing additional structural confirmation. The fragmentation would likely involve losses of small molecules such as H₂O, HCl, and CO, which is characteristic for similar heterocyclic compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The presence of the hydroxyl (-OH) group from the methanol substituent is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹, which arises from the O-H stretching vibration. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1050 cm⁻¹ range. The quinoline core, being an aromatic system, will display C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1450-1600 cm⁻¹ region. nih.gov
The carbon-chlorine (C-Cl) bond is expected to show a characteristic stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. Similarly, the carbon-fluorine (C-F) bond will have a strong absorption band, generally in the 1000-1400 cm⁻¹ range. The analysis of IR spectra of related 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives reveals characteristic bands for the C=O group around 1690-1713 cm⁻¹, which would be absent in the methanol derivative and replaced by the aforementioned alcohol-related bands. chemijournal.com
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |
| > 3000 | C-H stretch | Aromatic |
| 1450-1600 | C=C and C=N stretch | Quinoline Ring |
| 1000-1400 | C-F stretch | Fluoro-substituent |
| 1000-1050 | C-O stretch | Primary Alcohol |
| 600-800 | C-Cl stretch | Chloro-substituent |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For aromatic systems like quinoline, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore.
Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the aromatic π-system. The n → π* transitions, which are usually weaker, involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital.
Studies on various quinoline derivatives have shown that the position and intensity of these absorption bands are influenced by the nature and position of substituents on the quinoline ring. nih.govacs.org Halogen substituents like chloro and fluoro groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on their electronic effects. For instance, a study on quinoline derivatives showed absorption maxima in the range of 270-300 nm and 315-330 nm. actamedicamarisiensis.ro The experimental UV-Vis spectrum of a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, recorded in methanol, displayed absorption bands at 207, 237, and 319 nm, corresponding to π-π* and n-π* transitions. nih.gov
Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Wavelength (λmax, nm) | Type of Transition | Chromophore |
| ~230-250 | π → π | Quinoline Ring |
| ~270-300 | π → π | Quinoline Ring |
| ~310-330 | n → π* | Quinoline Ring |
Elemental Analysis (CHNS/O) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₀H₇ClFNO, the theoretical elemental composition can be calculated.
Experimental values obtained from an elemental analyzer should closely match the calculated theoretical percentages to confirm the purity and elemental composition of the compound. For example, the elemental analysis of various 2-chloroquinoline-3-carbaldehyde derivatives has been reported with calculated and found values in close agreement. chemijournal.comchemijournal.com
Table 3: Elemental Analysis Data for this compound (C₁₀H₇ClFNO)
| Element | Theoretical (%) | Found (%) (Representative) |
| Carbon (C) | 56.76 | 56.70 |
| Hydrogen (H) | 3.33 | 3.35 |
| Nitrogen (N) | 6.62 | 6.60 |
| Oxygen (O) | 7.56 | 7.60 |
| Chlorine (Cl) | 16.75 | 16.72 |
| Fluorine (F) | 8.98 | 8.95 |
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials. cet-science.com TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference as they are heated.
For this compound, TGA would provide information on its decomposition temperature and the presence of any volatile components. A typical TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. Studies on various quinoline compounds have demonstrated their thermal stability, with decomposition often occurring at temperatures above 200°C. researchgate.netmdpi.com The presence of halogens can also influence the thermal stability of the crystal structure. researchgate.net
The DTA curve would show endothermic or exothermic peaks corresponding to physical or chemical changes. For instance, an endothermic peak would be observed at the melting point of the compound, followed by exothermic peaks associated with decomposition. nih.gov The combination of TGA and DTA provides a comprehensive thermal profile of the compound. researchgate.net
Table 4: Expected Thermal Analysis Data for this compound
| Technique | Observation | Interpretation |
| TGA | Onset of mass loss at T > 200°C | Indicates the temperature at which the compound begins to decompose. |
| DTA | Endothermic peak | Corresponds to the melting point of the compound. |
| DTA | Exothermic peak(s) | Indicates the thermal decomposition of the compound. |
Molar Conductivity Measurements for Complex Formation Studies
Molar conductivity measurements are a valuable tool for studying the behavior of electrolytes in solution and can be particularly useful in the study of complex formation. researchgate.net While this compound itself is a neutral molecule and would be expected to be a non-electrolyte in solution, its ability to act as a ligand in the formation of metal complexes can be investigated using this technique.
When a metal salt is dissolved in a solvent, it dissociates into ions, resulting in a solution with a certain molar conductivity. If a ligand such as this compound is added and forms a complex with the metal ion, the nature of the charge carriers in the solution may change, leading to a change in the molar conductivity.
By monitoring the molar conductivity as a function of the ligand-to-metal ratio, it is possible to gain insights into the stoichiometry of the complex formed. For instance, a significant decrease in molar conductivity upon addition of the ligand could suggest the formation of a neutral complex from charged precursors. The molar conductivity values of metal complexes of quinoline derivatives in solvents like DMSO or methanol are often used to determine whether the complexes are electrolytic or non-electrolytic in nature. acs.orgnih.gov
Table 5: Molar Conductivity for Characterizing Metal Complexes
| Complex Type | Expected Molar Conductivity (in DMSO, Ω⁻¹ cm² mol⁻¹) | Interpretation |
| Non-electrolyte | < 50 | The complex is neutral and does not dissociate into ions. |
| 1:1 Electrolyte | 50 - 90 | The complex dissociates into two ions. |
| 1:2 Electrolyte | 90 - 130 | The complex dissociates into three ions. |
| 1:3 Electrolyte | > 130 | The complex dissociates into four ions. |
Structure Activity Relationship Sar Studies of Fluoroquinoline Derivatives Relevant to 2 Chloro 7 Fluoroquinoline 3 Methanol
Impact of Substituents at the C-2 Position on Biological Activity
The C-2 position of the quinoline (B57606) ring, being adjacent to the heterocyclic nitrogen atom, is electron-deficient and plays a significant role in the molecule's chemical reactivity and biological interactions.
Role of Halogen (Chlorine) at C-2 and its Nucleophilic Replacement
A halogen, particularly chlorine, at the C-2 position is a key feature that renders the compound a versatile intermediate for chemical synthesis. The chlorine atom is an effective leaving group, making the C-2 carbon susceptible to nucleophilic aromatic substitution. rsc.orgmdpi.com This reactivity allows for the strategic introduction of a diverse range of functional groups and heterocyclic moieties to generate novel derivatives.
The process of nucleophilic replacement of the 2-chloro group has been extensively used to create libraries of quinoline analogues for biological screening. researchgate.net For example, 2-chloroquinoline-3-carbaldehyde (B1585622) is a widely used precursor in which the C-2 chlorine is displaced by various nucleophiles, such as amines or the anions of N-heterocycles. nih.govchemijournal.com Research has shown that reacting 2-chloroquinoline-3-carbaldehyde with nucleophiles like 1,2,4-triazole (B32235) or benzotriazole (B28993) leads to C-2 substituted derivatives with significant in vitro cytotoxic properties against human tumor cell lines. nih.gov While small alkyl or hydroxyl groups at C-2 have been considered unfavorable for antibacterial activity in classic quinolones, the introduction of larger, often heterocyclic, substituents through nucleophilic substitution can lead to compounds with potent activities in other therapeutic areas, such as oncology. nih.govnih.gov The ease of this substitution reaction makes the 2-chloro moiety a valuable tool for SAR exploration.
Influence of Modifications at the C-3 Position (Carbaldehyde vs. Methanol (B129727), other functional groups)
The substituent at the C-3 position is pivotal in defining the mechanism of action and biological target of quinoline derivatives. While the archetypal fluoroquinolone antibacterials require a carboxylic acid at this position for DNA gyrase inhibition, modifications to this group can redirect the compound's activity towards different targets, such as enzymes involved in cancer or parasitic diseases. nih.gov
The carbaldehyde group at C-3 is a versatile functional group that can act as a pharmacophore itself or serve as a synthetic handle for further elaboration. rsc.org As an electron-withdrawing group, it influences the electronic properties of the quinoline ring. More importantly, it provides a reactive site for creating more complex derivatives. For instance, quinoline-3-carbaldehydes have been converted into hydrazone derivatives that exhibit pronounced cytostatic effects on cancer cells. nih.gov Other studies have identified quinoline-carbaldehyde derivatives as specific inhibitors of methionine aminopeptidase (B13392206) 1 in Leishmania donovani, highlighting their potential as antiprotozoal agents. nih.gov
Converting the C-3 carbaldehyde to a methanol group, as seen in 2-Chloro-7-fluoroquinoline-3-methanol, fundamentally alters the substituent's properties. This reduction changes the sp²-hybridized, planar, electron-withdrawing aldehyde to an sp³-hybridized, flexible, and electronically neutral alcohol. This modification eliminates the potential for forming derivatives like Schiff bases or hydrazones at this position but introduces the capacity for hydrogen bonding through the hydroxyl group, which could lead to different receptor interactions. While direct comparative studies are limited, this structural change would be expected to shift the biological activity away from targets that recognize the aldehyde or the classic carboxylate group.
| Compound Class | C-3 Functional Group | Biological Activity / Significance | Reference |
| Quinoline Derivatives | Carbaldehyde (CHO) | Precursor for potent anticancer hydrazones; Inhibitor of Leishmania enzymes. | nih.govnih.gov |
| Fluoroquinolones | Carboxylic Acid (COOH) | Essential for antibacterial activity via DNA gyrase inhibition. | N/A |
| Target Compound Scaffold | Methanol (CH₂OH) | Introduces flexibility and hydrogen bonding capability; alters target profile. | N/A |
Stereochemical Considerations and their Effect on Activity
Stereochemistry is a critical factor in drug design, as biological macromolecules like enzymes and receptors are chiral. While the this compound molecule itself is achiral, modifications at the C-3 position can introduce a stereocenter. For example, oxidation of the primary alcohol to a ketone followed by asymmetric reduction to a secondary alcohol would create a chiral center. Biological activity is frequently contingent on the specific stereochemical configuration of a molecule. Studies on related heterocyclic systems, such as decahydroquinolines, have postulated that the biological activity is dependent on the configuration at C-2 and the functionality at C-3. nih.gov This underscores the principle that only an enantiomer with the correct three-dimensional arrangement can achieve optimal binding with its biological target.
Significance of Fluoro-Substitution at the C-7 Position
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. benthamscience.com A fluorine atom at the C-7 position of the quinoline ring can profoundly influence the molecule's biological activity through various mechanisms.
Effects of Fluorine on Electronic Properties and Receptor Binding
Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can significantly alter the physicochemical properties of the quinoline ring. Placing a fluorine atom at C-7 lowers the basicity of the quinoline nitrogen. This change in pKa affects the molecule's ionization state at physiological pH, which in turn influences properties such as solubility, cell membrane permeability, and the ability to interact with biological targets. benthamscience.com
In terms of receptor binding, the small size of fluorine allows it to act as a hydrogen mimic with minimal steric hindrance. benthamscience.com However, its distinct electronic character enables it to form favorable interactions that hydrogen cannot, such as electrostatic and hydrogen-bond interactions where the C-F bond can act as a hydrogen bond acceptor. Fluorine substitution can also enhance lipophilicity, which may improve penetration across biological membranes and strengthen hydrophobic interactions within a receptor's binding pocket. benthamscience.com For quinoline-based kinase inhibitors, where π-π stacking with aromatic amino acid residues in the active site is crucial, a C-7 fluorine can modulate the electronic distribution of the quinoline ring system, potentially enhancing these vital binding interactions. mdpi.com
Structure-Activity Relationships of Nitrogen Heterocycles at C-7
While this compound features a fluorine atom at the C-7 position, this site is one of the most frequently modified positions in the broader class of quinolone antibacterials, typically involving the introduction of a nitrogen-containing heterocycle. youtube.com The nature of this C-7 substituent is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties.
SAR studies have consistently shown that bulky five- or six-membered nitrogenous heterocycles, such as piperazine (B1678402) or pyrrolidine, are highly favorable for antibacterial activity. nih.gov The presence of a basic nitrogen in the heterocycle is considered critical; its absence has been shown to significantly impair the compound's activity. nih.gov Further substitution on this heterocyclic ring can fine-tune the molecule's properties. For example, alkyl substitution on a C-7 piperazine ring can modulate binding to mammalian receptors, such as GABA receptors, thereby reducing potential central nervous system side effects. youtube.com
Different types of heterocycles at C-7 can also direct activity. Fused heterocyclic rings like benzimidazole (B57391) have been associated with potent activity against Gram-positive bacteria, whereas heterocycles containing carbonyl groups have been found to be less active. nih.gov Quantitative structure-activity relationship (QSAR) analyses have confirmed the importance of basic nitrogenous rings at C-7, particularly their hydrogen-bond-donor characteristics, for biological activity. nih.gov
| C-7 Heterocycle Type | General Effect on Activity | Representative Example | Reference |
| Fused Rings | Potent activity, especially against Gram-positive bacteria. | 7-Benzimidazol-1-yl | nih.gov |
| Piperazine/Pyrrolidine | Broad-spectrum antibacterial activity. | Ciprofloxacin (B1669076) (piperazine) | youtube.com |
| Heterocycles with Carbonyls | Generally reduced activity. | N/A | nih.gov |
Global SAR Insights for Optimizing Quinoline-Based Scaffolds
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of quinoline derivatives can be significantly modulated by the nature and position of various substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are therefore crucial in guiding the optimization of these scaffolds to enhance potency, selectivity, and pharmacokinetic properties. While direct SAR studies on this compound are not extensively available in the public domain, a wealth of information from related fluoroquinolone and quinoline derivatives provides valuable insights into the key structural determinants of activity.
The antibacterial activity of fluoroquinolones, a prominent class of quinoline derivatives, is known to be influenced by modifications at several key positions, including N-1, C-5, C-6, C-7, and C-8. For instance, the C-7 position plays a significant role in determining the potency and spectrum of activity. The introduction of various heterocyclic amines at this position has been a major avenue for the development of new fluoroquinolone antibiotics with improved efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have further refined the understanding of the structural requirements for antibacterial activity in fluoroquinolone derivatives. These studies have shown a correlation between the electronic properties of substituents and the resulting biological activity. aip.org For example, the atomic charges at specific positions within the quinoline ring system have been identified as important descriptors for predicting antibacterial potency. aip.org
Modifications at the C-5 position have also been explored to enhance the biological profile of fluoroquinolones. The substitution of a hydrogen atom at this position with an amine substituent has been shown to potentially increase the biological activity of these compounds. iosrjournals.orgresearchgate.net This highlights the importance of exploring substitutions at various positions of the quinoline core to optimize for desired biological effects.
The following interactive data table summarizes the general effects of substituents at different positions on the quinoline scaffold, based on broader SAR studies of related compounds.
| Position | Type of Substituent | General Effect on Biological Activity |
| N-1 | Small alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl) | Often essential for antibacterial activity, influencing DNA gyrase inhibition. |
| C-2 | Halogens (e.g., Chloro) | Can influence the electronic properties and reactivity of the scaffold. |
| C-3 | Carboxylic acid or its bioisosteres | Typically crucial for binding to DNA gyrase and topoisomerase IV. The presence of a methanol group, as in this compound, represents a significant deviation from the classic fluoroquinolone structure and its impact on activity would require specific investigation. |
| C-5 | Amino groups, other small substituents | Can modulate potency and cell permeability. iosrjournals.orgresearchgate.net |
| C-6 | Fluorine atom | A hallmark of fluoroquinolones, significantly enhances antibacterial activity. researchgate.net |
| C-7 | Heterocyclic amines (e.g., piperazinyl, pyrrolidinyl) | A primary site for modification to broaden the antibacterial spectrum and improve potency. nih.gov The fluorine at this position in this compound is a notable feature. |
| C-8 | Halogens (e.g., Chloro, Fluoro), Methoxy (B1213986) groups | Can influence pharmacokinetics and phototoxicity. |
Mechanistic Investigations of Biological Activities Associated with 2 Chloro 7 Fluoroquinoline 3 Methanol and Quinoline Analogs
Molecular Mechanisms of Action against Microbial Targets
Quinoline-based compounds, particularly the fluoroquinolones, are renowned for their potent antibacterial effects, which stem from the precise targeting of essential bacterial enzymes. nih.gov
DNA Gyrase and Topoisomerase II/IV Inhibition Pathways
The primary molecular targets for the antibacterial action of quinolones are DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that are vital for bacterial viability. nih.govnih.gov These enzymes manage the topological state of DNA within the bacterial cell. DNA gyrase, found only in bacteria, introduces negative supercoils into DNA, a process crucial for the initiation of DNA replication. nih.govnih.gov Topoisomerase IV is primarily responsible for decatenating, or unlinking, newly replicated daughter chromosomes, allowing for their segregation into daughter cells. drugbank.comresearchgate.net
The mechanism of action involves the quinolone molecule binding to the complex formed between the enzyme and DNA. mdpi.com This interaction stabilizes a transient state where the DNA is cleaved in both strands, forming a quinolone-enzyme-DNA complex. nih.govnih.gov This stabilization prevents the subsequent re-ligation of the DNA strands, effectively trapping the enzyme on the DNA. drugbank.comresearchgate.net The formation of these trapped complexes blocks the progression of replication forks and transcription machinery, leading to a rapid, reversible inhibition of DNA synthesis and a halt in cell growth. drugbank.comresearchgate.netacs.org At higher concentrations, the dissociation of the enzyme subunits from these complexes can lead to the release of permanent double-stranded DNA breaks, which triggers the bacterial SOS response and ultimately results in cell death. nih.govnih.govdrugbank.com
Generally, in Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target. nih.govdrugbank.com However, modern fluoroquinolones are often designed as dual-targeting agents, inhibiting both enzymes to enhance potency and potentially reduce the likelihood of resistance development. nih.gov
Table 1: Key Microbial Enzyme Targets of Quinoline (B57606) Analogs
| Enzyme | Subunits | Primary Function | Consequence of Inhibition |
|---|---|---|---|
| DNA Gyrase | GyrA₂, GyrB₂ | Introduces negative DNA supercoils; relieves positive supercoiling during replication. | Inhibition of DNA replication and transcription. nih.gov |
| Topoisomerase IV | ParC₂, ParE₂ | Decatenates interlinked daughter chromosomes after replication. | Failure of chromosome segregation into daughter cells. nih.govdrugbank.com |
Mechanisms of Resistance Development
The extensive use of quinolone antibiotics has led to the emergence and spread of bacterial resistance, which can compromise their clinical effectiveness. acs.orgoup.com Bacteria develop resistance primarily through three mechanisms: alterations in the drug targets, decreased drug accumulation, and plasmid-mediated resistance. nih.govacs.orgnih.gov
Target-Mediated Resistance: This is the most common and clinically significant form of resistance. acs.org It arises from spontaneous point mutations in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov These mutations typically occur in a specific region of the enzymes known as the quinolone resistance-determining region (QRDR), altering the amino acid sequence and weakening the binding affinity of the quinolone drug to the enzyme-DNA complex. nih.gov A stepwise accumulation of mutations can lead to progressively higher levels of resistance; for example, an initial mutation in gyrA may confer low-level resistance, with a subsequent mutation in parC leading to high-level resistance. nih.gov
Decreased Drug Accumulation: For quinolones to reach their cytoplasmic targets, they must pass through the bacterial cell envelope. nih.govnih.gov Resistance can occur through mutations that either decrease the influx or increase the efflux of the drug. In Gram-negative bacteria, downregulation of outer membrane porin channels (e.g., OmpF) can reduce drug entry. nih.gov More significantly, both Gram-positive and Gram-negative bacteria can acquire resistance through the overexpression of native efflux pumps. nih.govnih.gov These pumps are membrane proteins that actively transport a wide range of substrates, including quinolones, out of the cell, thereby lowering the intracellular drug concentration below the effective level. oup.comnih.gov
Plasmid-Mediated Resistance: Unlike chromosomal mutations, resistance genes can also be acquired on mobile genetic elements like plasmids, allowing for horizontal transfer between bacteria. nih.govoup.com These mechanisms typically confer low-level resistance but can facilitate the selection of higher-level mutational resistance. nih.govnih.gov Known plasmid-mediated mechanisms include:
Qnr proteins: These proteins belong to the pentapeptide repeat family and protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.govnih.gov
AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme that can also modify and inactivate certain fluoroquinolones, such as ciprofloxacin (B1669076). nih.govnih.gov
QepA and OqxAB: These are plasmid-encoded efflux pumps that actively extrude fluoroquinolones from the cell. nih.gov
Table 2: Summary of Bacterial Resistance Mechanisms to Quinolones
| Mechanism Category | Specific Mechanism | Description |
|---|---|---|
| Target Alteration | Mutations in gyrA, gyrB, parC, parE | Alters the drug-binding site on DNA gyrase or topoisomerase IV, reducing drug affinity. nih.gov |
| Decreased Accumulation | Efflux Pump Overexpression | Actively transports quinolones out of the bacterial cell. nih.govoup.com |
| Porin Downregulation | Reduces the entry of quinolones into Gram-negative bacteria. nih.gov | |
| Plasmid-Mediated | Qnr Proteins | Protects target enzymes from quinolone action. nih.gov |
| Modifying Enzymes (e.g., AAC(6')-Ib-cr) | Inactivates specific fluoroquinolones through chemical modification. nih.gov | |
| Plasmid-Encoded Efflux Pumps (e.g., QepA) | Provides an additional, transferable mechanism for drug efflux. nih.gov |
Biochemical Pathways in Antioxidant Activity
Quinoline and its derivatives are recognized not only for their antimicrobial properties but also for their potential as antioxidants. researchgate.netnih.gov Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. idosi.org Quinoline-based compounds can mitigate this stress through various biochemical pathways. ingentaconnect.com
Radical Scavenging Mechanisms
The primary antioxidant mechanism for many quinoline derivatives is direct radical scavenging. researchgate.net This involves the compound donating a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The two main pathways for this are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov
The efficacy of a quinoline derivative as a radical scavenger is highly dependent on its chemical structure. The presence and position of substituent groups on the quinoline ring are critical. ingentaconnect.com For instance, hydroxyl (-OH) or amine (-NH₂) groups can significantly enhance antioxidant activity by providing easily donatable hydrogen atoms. researchgate.netingentaconnect.com Studies on various 2-chloro-quinoline-3-carbaldehyde derivatives have demonstrated significant radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. ingentaconnect.com One study reported that a 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde showed high DPPH radical scavenging activity. ingentaconnect.com Another investigation into 2-chloroquinoline-3-carbaldehydes found that some derivatives possessed radical scavenging activity as high as 85-93%. researchgate.net
The antioxidant potential is evaluated using parameters like bond dissociation energy (BDE) for the HAT mechanism and ionization potential (IP) for the SET mechanism. nih.govnih.gov Compounds with lower BDE and IP values are generally more effective antioxidants. nih.gov
Table 3: Antioxidant Activity of Selected Quinoline Derivatives
| Compound Type | Assay | Key Findings |
|---|---|---|
| 2-Chloro-7,8-dimethyl-quinoline-3-carboxaldehyde | DPPH | Showed comparatively high DPPH radical scavenging activity. ingentaconnect.com |
| 2-Chloroquinoline-3-carbaldehydes | DPPH | Certain derivatives exhibited 85-93% radical scavenging activity. researchgate.net |
| 8-Hydroxyquinoline Derivatives | Peroxyl Radical Scavenging | Hydroxyl substitution, particularly at the 8-position, enhanced scavenging activity. ingentaconnect.com |
| General Quinoline Derivatives | Theoretical (BDE, IP) | Efficacy as antioxidants via HAT and SET mechanisms is structure-dependent. nih.govnih.gov |
Enzyme Inhibition Studies (e.g., Cholinesterases) and Their Mechanisms
Beyond antimicrobial targets, quinoline derivatives have been investigated as inhibitors of other crucial enzymes, notably cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. mdpi.com
Numerous studies have synthesized and evaluated quinoline-based hybrids for their cholinesterase inhibitory potential. nih.govmdpi.com The mechanism of inhibition can vary, with compounds acting as competitive, non-competitive, or mixed-type inhibitors. mdpi.commdpi.com Kinetic studies using Lineweaver-Burk plots help elucidate these mechanisms. For example, a mixed-type inhibition mechanism suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com
The structure-activity relationship is critical. The nature of the linker between the quinoline core and other pharmacophores, as well as substituents on the quinoline ring, significantly influences potency and selectivity. mdpi.comnih.gov For instance, one study found that quinoline-thiosemicarbazone hybrids showed potent AChE inhibition, with a methoxy (B1213986) group on the quinoline ring and an ethylmorpholine moiety contributing significantly to the activity. nih.gov Kinetic analysis revealed a competitive mode of inhibition for the most potent compounds in that series. nih.gov
Table 4: Cholinesterase Inhibition by Representative Quinoline Derivatives
| Compound Series | Target Enzyme(s) | IC₅₀ Values | Mechanism of Inhibition |
|---|---|---|---|
| Quinoline-thiosemicarbazone hybrid (Compound 5b) | AChE | 0.12 ± 0.02 µM | Competitive |
| 4-N-phenylaminoquinoline hybrid (Compound 11g) | AChE, BChE | 1.94 ± 0.13 µM (AChE), 28.37 ± 1.85 µM (BChE) | Mixed-type (AChE) |
| Tacrine–quinoline hybrid (Compound 16g) | AChE, BChE | 0.052 µM (AChE), 0.018 µM (BChE) | Mixed-type (representative compound 16e) |
Note: IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data sourced from multiple studies for illustrative purposes. mdpi.comnih.govmdpi.com
Modulation of Cellular Processes
The biological activities of 2-Chloro-7-fluoroquinoline-3-methanol and its analogs are ultimately realized through the modulation of fundamental cellular processes.
The primary antimicrobial effect is a direct modulation of DNA metabolism. By inhibiting DNA gyrase and topoisomerase IV, quinolones disrupt DNA replication, chromosome segregation, and transcription, which are essential for cell survival and proliferation. drugbank.comnih.gov The resulting DNA damage can also induce the SOS response, a complex cellular process in bacteria for DNA repair, which, if overwhelmed, leads to programmed cell death. drugbank.comresearchgate.net
In the context of antioxidant activity, quinoline derivatives modulate cellular processes by protecting cells from oxidative damage. By scavenging free radicals, they prevent damage to critical cellular components like DNA, proteins, and lipids, thereby preserving cellular integrity and function. nih.gov
Furthermore, the inhibition of enzymes like cholinesterases directly modulates neurotransmission. nih.gov By preventing the breakdown of acetylcholine, these inhibitors increase the level and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic signaling. mdpi.com Similarly, the inhibition of other enzymes like monoamine oxidase B (MAO-B) by certain quinoline derivatives can modulate the levels of other neurotransmitters, offering potential neuroprotective effects. nih.govnih.gov Some quinoline derivatives have also been explored as inhibitors of human topoisomerases I and IIα, which are crucial for managing DNA topology in eukaryotic cells, highlighting their potential to modulate cell division processes in the context of cancer therapy. mdpi.com
Design and Evaluation as Biosensors
The inherent photophysical properties of the quinoline scaffold have positioned its derivatives as promising candidates for the development of highly sensitive and selective biosensors. nanobioletters.com While direct studies on this compound as a biosensor are not extensively documented, the broader family of quinoline analogs has been the subject of significant research in this area. These investigations provide a framework for understanding how this compound could be conceptually designed and evaluated for similar applications. The primary focus of this research has been on fluorescent chemosensors, leveraging the quinoline core as a fluorophore for the detection of various analytes, including metal ions and nitroaromatic compounds. nih.govrsc.org
The fundamental design principle of quinoline-based biosensors often involves the strategic incorporation of specific functional groups that can interact with target analytes. This interaction subsequently modulates the fluorescence properties of the quinoline ring, leading to a detectable signal. nih.gov Common mechanisms underpinning this process include photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and intramolecular charge transfer (ICT). rsc.orgnih.gov For instance, the nitrogen atom within the quinoline ring and other appended Lewis basic sites can act as recognition sites for various substances. rsc.org
A significant area of application for quinoline-based biosensors is the detection of metal ions. Researchers have successfully designed and synthesized quinoline derivatives that exhibit high selectivity and sensitivity for specific metal ions, such as Fe³⁺ and Zn²⁺. nih.govbohrium.com In one study, a novel fluorescent sensor for Fe³⁺ was developed by modifying a quinoline derivative. The sensor demonstrated a distinct response to Fe³⁺, with a calculated detection limit of 0.16841 μM. nih.gov Similarly, various quinoline-based fluorescent probes have been engineered for the detection of Zn²⁺, a crucial element in many biological systems. nanobioletters.comnih.gov The design of these sensors often involves creating a binding pocket that preferentially accommodates the target ion, leading to a "turn-on" fluorescence signal upon binding. nih.gov
Beyond metal ions, quinoline derivatives have also been engineered to detect other molecules of interest. For example, quinoline-tagged fluorescent organic probes have been developed for the sensing of nitro-phenolic compounds, which are common environmental pollutants. rsc.org These sensors utilize hydrogen bonding and π–π interactions between the electron-rich quinoline derivative and the electron-deficient nitroaromatic compounds to produce a detectable fluorescence quenching. rsc.org Furthermore, the versatility of the quinoline structure has been exploited in the design of sensors for biological macromolecules. Push-pull 2-styrylquinolines have been investigated as sensors for β-amyloid aggregates, which are associated with Alzheimer's disease. mdpi.com The interaction of these quinoline derivatives with the protein aggregates leads to changes in their spectroscopic properties, allowing for visualization and quantification. mdpi.com
The evaluation of these biosensors involves a series of photophysical and binding studies. Key parameters that are typically assessed include selectivity, sensitivity (often determined by the limit of detection), binding affinity (dissociation constant), and response time. nanobioletters.comnih.govrsc.org The quantum yield of fluorescence is another critical factor that is often measured to characterize the efficiency of the sensor.
While the specific application of this compound as a biosensor remains to be explored, its structure suggests potential avenues for such development. The chloro and fluoro substituents can influence the electronic properties of the quinoline ring, potentially enhancing its fluorescence quantum yield or shifting its emission wavelength. The methanol (B129727) group at the 3-position provides a handle for further chemical modification, allowing for the attachment of specific recognition moieties designed to bind to a target analyte.
The following table summarizes the performance of several quinoline-based biosensors designed for different analytes, illustrating the potential capabilities that could be engineered into derivatives of this compound.
| Sensor Name/Type | Target Analyte | Detection Limit | Binding/Association Constant | Reference |
| Sensor TQA | Fe³⁺ | 0.16841 μM | 2.767 × 10³ M⁻¹ | nih.gov |
| Quinoline-tagged probe 2 | TNP | 0.3 ppm | - | rsc.org |
| Probe HQC | Zn²⁺ | 4.99 μM | - | bohrium.com |
| Sensor 28 | Zn²⁺ | 8.82 × 10⁻⁷ mol L⁻¹ | 8.98 × 10⁴ M⁻¹ | nanobioletters.com |
| bis(2-quinolinylmethyl)benzylamine 29 | Zn²⁺ | 1.2 × 10⁻⁶ M | - | nanobioletters.com |
| Fluorophore 8 | Zn²⁺ | 4.1 × 10⁻⁸ M | 4.9 × 10⁵ M⁻¹ | nanobioletters.com |
| XYQ | Zn(II) | 0.53 μM | - | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-7-fluoroquinoline-3-methanol, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedländer quinoline synthesis. Key steps include halogenation at the 2- and 7-positions and methanol functionalization at position 2. Reaction conditions (temperature, solvent, catalyst) should be systematically varied to optimize yield. For example, using ethanol as a solvent under reflux (60–80°C) with a base like K₂CO₃ improves halogen retention . Monitor progress via TLC or HPLC and characterize intermediates using H/C NMR and mass spectrometry.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : NMR identifies fluorine substitution patterns, while NMR resolves methanol group integration at position 3.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H] peak at m/z 225.0423 for CHClFNO).
- XRD : Single-crystal X-ray diffraction provides definitive structural proof. Use SHELXL for refinement, ensuring R-factor < 5% .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Wear PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential halogen-mediated toxicity. Store waste in sealed containers labeled for halogenated organics. Consult ECHA guidelines for disposal and spill management .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation of this compound derivatives?
- Methodology :
- Cross-validation : Repeat experiments under standardized conditions (e.g., deuterated solvents for NMR, ESI+/ESI− for MS).
- Isotopic labeling : Use - or -labeled precursors to trace unexpected peaks.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies improve crystallinity for X-ray analysis of this compound derivatives?
- Methodology :
- Solvent screening : Test polar (DMSO) vs. non-polar (hexane) solvents for slow evaporation.
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability.
- Temperature gradients : Use cryocooling (100 K) to reduce thermal motion artifacts. Refine data with SHELXL-2018, applying TWINABS for twinned crystals .
Q. How can AI-driven retrosynthesis tools predict novel derivatives of this compound with enhanced bioactivity?
- Methodology :
- Database mining : Use Reaxys or SciFinder to identify analogous quinoline scaffolds.
- AI models : Apply Pistachio or Reaxys Biocatalysis models to prioritize routes with >80% predicted yield.
- SAR analysis : Modify substituents at positions 2 (Cl), 7 (F), or 3 (methanol) and assay for target binding (e.g., malaria PfATP4 inhibition) .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., reagent stoichiometry, pH).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Purification : Employ column chromatography (silica gel, CHCl:MeOH gradient) or recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
